Cas no 1554236-07-5 (6-Ethoxy-1H-indole-3-carboxylic acid)

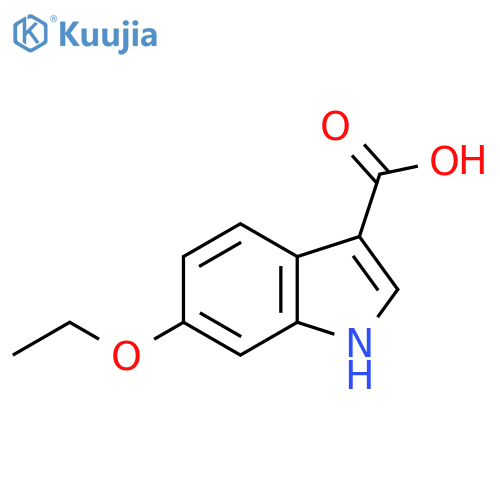

1554236-07-5 structure

商品名:6-Ethoxy-1H-indole-3-carboxylic acid

6-Ethoxy-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1554236-07-5

- 6-ethoxy-1H-indole-3-carboxylicacid

- EN300-1635699

- SCHEMBL4776415

- 6-ethoxy-1H-indole-3-carboxylic acid

- 1H-Indole-3-carboxylic acid, 6-ethoxy-

- 6-Ethoxy-1H-indole-3-carboxylic acid

-

- インチ: 1S/C11H11NO3/c1-2-15-7-3-4-8-9(11(13)14)6-12-10(8)5-7/h3-6,12H,2H2,1H3,(H,13,14)

- InChIKey: AXUZPUCNJKASJH-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C=CC2C(C(=O)O)=CNC=2C=1

計算された属性

- せいみつぶんしりょう: 205.07389321g/mol

- どういたいしつりょう: 205.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 62.3Ų

じっけんとくせい

- 密度みつど: 1.324±0.06 g/cm3(Predicted)

- ふってん: 448.2±25.0 °C(Predicted)

- 酸性度係数(pKa): 4.08±0.10(Predicted)

6-Ethoxy-1H-indole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635699-0.05g |

6-ethoxy-1H-indole-3-carboxylic acid |

1554236-07-5 | 0.05g |

$1973.0 | 2023-06-04 | ||

| Enamine | EN300-1635699-0.1g |

6-ethoxy-1H-indole-3-carboxylic acid |

1554236-07-5 | 0.1g |

$2067.0 | 2023-06-04 | ||

| Enamine | EN300-1635699-5.0g |

6-ethoxy-1H-indole-3-carboxylic acid |

1554236-07-5 | 5g |

$6817.0 | 2023-06-04 | ||

| Enamine | EN300-1635699-50mg |

6-ethoxy-1H-indole-3-carboxylic acid |

1554236-07-5 | 50mg |

$1973.0 | 2023-09-22 | ||

| Enamine | EN300-1635699-500mg |

6-ethoxy-1H-indole-3-carboxylic acid |

1554236-07-5 | 500mg |

$2255.0 | 2023-09-22 | ||

| Enamine | EN300-1635699-100mg |

6-ethoxy-1H-indole-3-carboxylic acid |

1554236-07-5 | 100mg |

$2067.0 | 2023-09-22 | ||

| Enamine | EN300-1635699-5000mg |

6-ethoxy-1H-indole-3-carboxylic acid |

1554236-07-5 | 5000mg |

$6817.0 | 2023-09-22 | ||

| Enamine | EN300-1635699-2500mg |

6-ethoxy-1H-indole-3-carboxylic acid |

1554236-07-5 | 2500mg |

$4607.0 | 2023-09-22 | ||

| Enamine | EN300-1635699-10000mg |

6-ethoxy-1H-indole-3-carboxylic acid |

1554236-07-5 | 10000mg |

$10107.0 | 2023-09-22 | ||

| Enamine | EN300-1635699-0.5g |

6-ethoxy-1H-indole-3-carboxylic acid |

1554236-07-5 | 0.5g |

$2255.0 | 2023-06-04 |

6-Ethoxy-1H-indole-3-carboxylic acid 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

1554236-07-5 (6-Ethoxy-1H-indole-3-carboxylic acid) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1554236-07-5)6-Ethoxy-1H-indole-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):1543.0